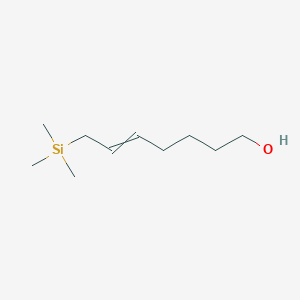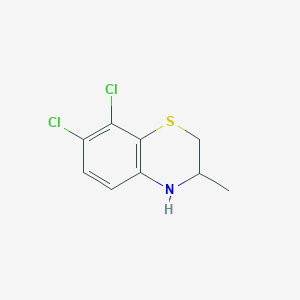
7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine: is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of chlorine atoms at the 7 and 8 positions, a methyl group at the 3 position, and a dihydro structure at the 3,4 positions. Benzothiazines are known for their diverse biological activities and are used in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4,5-dichlorobenzyl chloride with methylamine, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzothiazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its biological activities, including antimicrobial and antifungal properties. It is used in research to develop new drugs and treatments for infections.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to modulate biological pathways and treat diseases such as cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its derivatives are employed in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it can act as an inhibitor of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, it may interact with neurotransmitter receptors in the brain, influencing cognitive functions.
Comparison with Similar Compounds
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine: Known for its cognitive-enhancing properties.
7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one (Diazepam): A well-known anxiolytic and sedative.
Uniqueness: 7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine is unique due to the presence of two chlorine atoms at the 7 and 8 positions, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzothiazine derivatives and contributes to its specific applications in various fields.
Properties
CAS No. |
92310-82-2 |
|---|---|
Molecular Formula |
C9H9Cl2NS |
Molecular Weight |
234.14 g/mol |
IUPAC Name |
7,8-dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine |
InChI |
InChI=1S/C9H9Cl2NS/c1-5-4-13-9-7(12-5)3-2-6(10)8(9)11/h2-3,5,12H,4H2,1H3 |
InChI Key |
YIHIUNOADPDVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC2=C(N1)C=CC(=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)
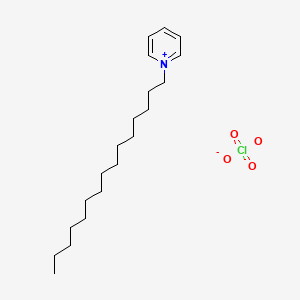
![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)

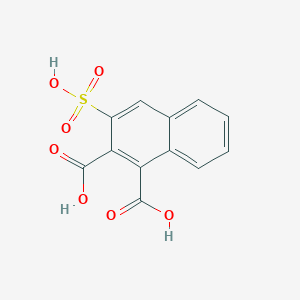
![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)

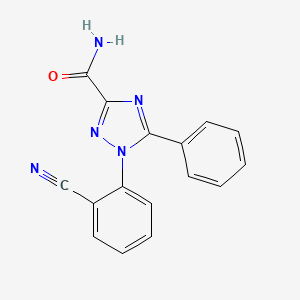
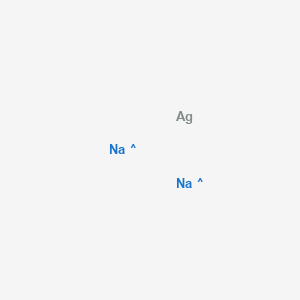

![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
